molecular formula C9H7NO3 B1595737 2-Methyl-1,3-benzoxazole-7-carboxylic acid CAS No. 52395-92-3

2-Methyl-1,3-benzoxazole-7-carboxylic acid

Cat. No. B1595737
CAS RN: 52395-92-3
M. Wt: 177.16 g/mol
InChI Key: KDPOFQJHFWJFCB-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazole-7-carboxylic acid is a compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is a solid substance that is stored at ambient temperature .


Molecular Structure Analysis

The compound crystallizes in the monoclinic (P 2 1) space group. In the crystal, the almost planar molecules display a flattened herringbone arrangement. Stacking molecules are slipped in the lengthwise and widthwise directions and are linked by π-π interactions .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methyl-1,3-benzoxazole-7-carboxylic acid are not available, benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. Its rotatable bond count is 1. The exact mass is 177.042593085 g/mol and the monoisotopic mass is 177.042593085 g/mol .

Scientific Research Applications

  • Antimicrobial Activity

    • Application: Benzoxazole derivatives have been synthesized and checked for their in vitro antimicrobial activity against various bacteria and fungi .
    • Method: The compounds were screened for their in vitro antimicrobial activity using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM .
    • Results: The study indicated that some compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .
  • Anticancer Activity

    • Application: Some benzoxazole derivatives have been evaluated for their in vitro anticancer activity .
    • Method: Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay .
    • Results: Some compounds had better anticancer activity in comparison to 5-fluorouracil .
  • Synthesis of Bis-Styryl Dyes

    • Application: 2-Methylbenzoxazole has been used in the synthesis of bis-styryl dyes .
    • Results: The source does not provide specific results or outcomes for this application .
  • Antifungal Activity

    • Application: Some benzoxazole compounds displayed antifungal activity .
    • Results: The activity of these compounds is similar to the standard drug voriconazole against Aspergillus niger .
  • Treatment of Obesity

    • Application: 2-Methyl-1,3-benzoxazole-6-carboxylic Acid is used in the synthesis of orexin 1 receptor antagonists, which are used in the treatment of obesity .
    • Results: The source does not provide specific results or outcomes for this application .
  • Enhancement of HIV-1 Protease Inhibitors

    • Application: 2-Methyl-1,3-benzoxazole-6-carboxylic Acid is also used in the synthesis of novel benzoxazole amides as novel enhancers of HIV-1 protease inhibitors .
    • Results: The source does not provide specific results or outcomes for this application .
  • Antibacterial Activity

    • Application: Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial activity against various bacteria .
    • Method: The compounds were screened for their in vitro antimicrobial activity using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM .
    • Results: The study indicated that some compounds had high antimicrobial activity with MIC values comparable to ofloxacin .
  • Antioxidant Effects

    • Application: Benzoxazole derivatives have been found to exhibit antioxidant effects .
    • Results: The source does not provide specific results or outcomes for this application .
  • Anti-inflammatory Effects

    • Application: Benzoxazole derivatives have been found to exhibit anti-inflammatory effects .
    • Results: The source does not provide specific results or outcomes for this application .
  • Amyloidogenesis Inhibition

    • Application: Benzoxazole derivatives have been found to inhibit amyloidogenesis .
    • Results: The source does not provide specific results or outcomes for this application .
  • Rho-Kinase Inhibition

    • Application: Benzoxazole derivatives have been found to inhibit Rho-kinase .
    • Results: The source does not provide specific results or outcomes for this application .

Safety And Hazards

The compound is associated with certain hazards. It is advised to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

properties

IUPAC Name

2-methyl-1,3-benzoxazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPOFQJHFWJFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344148
Record name 2-Methyl-1,3-benzoxazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-benzoxazole-7-carboxylic acid

CAS RN

52395-92-3
Record name 2-Methyl-1,3-benzoxazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-amino-2-hydroxy-benzoic acid (9.40 mmol) and p-toluenesulfonic acid monohydrate (0.34 mmol) in triethyl orthoacetate (5.77 mL) is heated to reflux for 5 h and concentrated in vacuo. The residue is washed with ether and dried in vacuo to give the desired product which is used without further purification.
Quantity
9.4 mmol
Type
reactant
Reaction Step One
Quantity
0.34 mmol
Type
reactant
Reaction Step One
Quantity
5.77 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-amino-2-hydroxy-benzoic acid (9.40 mmol) and PTSA (0.34 mmol) in triethyl orthoacetate (5.77 mL) is heated to reflux for 5 h and concentrated in vacuo. The residue is washed with ether and dried in vacuo to give the desired product which is used without further purification. LC-MS: tR=0.67 min; [M+H]+=178.0.
Quantity
9.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.34 mmol
Type
reactant
Reaction Step One
Quantity
5.77 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Ozer, MB Karimov - Vestnik Natsionalnogo Universiteta, 2019 - inis.iaea.org
[en] Present article discusses the question of studying the reaction of interaction of 2-methyl-1, 3-benzoxazole-7-carboxylic acid with 1, 4-benzoquinone mono oximes and phosphorus …
Number of citations: 0 inis.iaea.org

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